Lipophilicity Advantage Over Non-Fluorinated Analog
The incorporation of a trifluoromethyl group at the 5-position in 3-chloro-2-fluoro-5-(trifluoromethyl)benzylamine significantly elevates lipophilicity compared to the non-fluorinated analog 3-chloro-2-fluorobenzylamine. This is a critical determinant of passive membrane permeability and overall bioavailability in drug discovery programs. The calculated partition coefficient (XLogP3) for the target compound is 2.4 , representing a substantial increase in hydrophobicity that facilitates better passive diffusion across biological membranes. This is a class-level inference supported by the established positive correlation between trifluoromethyl substitution and logP in aromatic amines [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-Chloro-2-fluorobenzylamine (calculated LogP ~1.3-1.5 estimated) |
| Quantified Difference | Increase of approximately 0.9–1.1 log units |
| Conditions | Predicted using XLogP3 algorithm; in silico calculation |
Why This Matters
For procurement in medicinal chemistry, a higher logP correlates with improved membrane permeability and CNS penetration, directly influencing the selection of this compound over less lipophilic analogs for CNS-targeted or cell-permeable probe development.
- [1] Kuujia. Cas no 261763-07-9 (3-Chloro-2-fluoro-5-(trifluoromethyl)benzylamine). https://www.kuujia.com/cas-261763-07-9.html View Source
